(Cyclobutylmethyl)(propan-2-yl)amine
Overview
Description
Synthesis Analysis
The compound is synthesized by reacting cyclobutanecarboxylic acid with N,N-diisopropylethylamine, followed by reduction using lithium aluminum hydride.Molecular Structure Analysis
The molecular formula of (Cyclobutylmethyl)(propan-2-yl)amine is C8H17N. The InChI code is 1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 127.23 g/mol. The compound is a powder at room temperature .Scientific Research Applications
Materials Science and Corrosion Inhibition
Carbohydrate polymers, including derivatives with amine groups, are used for various material applications such as binders, coatings, drug delivery, and notably, corrosion inhibitors for metal substrates. These biopolymers, through their unique molecular and electronic structures, offer green and benign alternatives for metal protection. The amine functionalities in these polymers facilitate metal ion chelation and coordinate bonding, significantly enhancing anticorrosion performance (Umoren & Eduok, 2016).
Biomedical Applications: Drug Synthesis and Biomolecule Immobilization
Amine-functionalized metal–organic frameworks (MOFs) have attracted considerable attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Besides environmental applications, these functionalities highlight the significance of amine groups in synthesizing materials for biomedical applications, including drug delivery systems (Lin, Kong, & Chen, 2016). Furthermore, plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization review the essential role of surfaces containing amine groups. These methods underscore the importance of amines in creating bio-interfaces for medical applications (Siow, Britcher, Kumar, & Griesser, 2006).
Environmental Science: Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, including amines, which are resistant to conventional degradation. This research is crucial for developing technologies focused on degrading amine-based hazardous compounds in water, thereby addressing global concerns about their toxic effects on the environment (Bhat & Gogate, 2021).
Safety and Hazards
Properties
IUPAC Name |
N-(cyclobutylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)9-6-8-4-3-5-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDCIACKSQENKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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